![molecular formula C19H16N4O2 B5293365 2-{4-[2-cyano-2-(5-methyl-1H-benzimidazol-2-yl)vinyl]phenoxy}acetamide](/img/structure/B5293365.png)
2-{4-[2-cyano-2-(5-methyl-1H-benzimidazol-2-yl)vinyl]phenoxy}acetamide
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Overview
Description
2-{4-[2-cyano-2-(5-methyl-1H-benzimidazol-2-yl)vinyl]phenoxy}acetamide, also known as C16, is a novel compound that has been gaining attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
2-{4-[2-cyano-2-(5-methyl-1H-benzimidazol-2-yl)vinyl]phenoxy}acetamide has been studied for its potential applications in cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro. In addition, 2-{4-[2-cyano-2-(5-methyl-1H-benzimidazol-2-yl)vinyl]phenoxy}acetamide has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models.
Mechanism of Action
The mechanism of action of 2-{4-[2-cyano-2-(5-methyl-1H-benzimidazol-2-yl)vinyl]phenoxy}acetamide is not fully understood, but it is believed to act by inhibiting certain enzymes involved in cell growth and inflammation. Specifically, 2-{4-[2-cyano-2-(5-methyl-1H-benzimidazol-2-yl)vinyl]phenoxy}acetamide has been shown to inhibit the activity of AKT and NF-κB, which are both involved in cell growth and inflammation.
Biochemical and Physiological Effects
2-{4-[2-cyano-2-(5-methyl-1H-benzimidazol-2-yl)vinyl]phenoxy}acetamide has been shown to have various biochemical and physiological effects, including reducing the expression of pro-inflammatory cytokines, increasing the expression of anti-inflammatory cytokines, and inhibiting the proliferation of cancer cells. In addition, 2-{4-[2-cyano-2-(5-methyl-1H-benzimidazol-2-yl)vinyl]phenoxy}acetamide has also been shown to reduce the production of reactive oxygen species, which are known to contribute to oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
One advantage of using 2-{4-[2-cyano-2-(5-methyl-1H-benzimidazol-2-yl)vinyl]phenoxy}acetamide in lab experiments is that it is relatively easy to synthesize and purify, making it readily available for research purposes. However, one limitation of using 2-{4-[2-cyano-2-(5-methyl-1H-benzimidazol-2-yl)vinyl]phenoxy}acetamide is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Future Directions
There are several future directions for research on 2-{4-[2-cyano-2-(5-methyl-1H-benzimidazol-2-yl)vinyl]phenoxy}acetamide, including:
1. Investigating its potential as a cancer treatment in animal models and clinical trials.
2. Studying its effects on other inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
3. Identifying the specific enzymes and pathways that 2-{4-[2-cyano-2-(5-methyl-1H-benzimidazol-2-yl)vinyl]phenoxy}acetamide targets to better understand its mechanism of action.
4. Developing more potent and selective analogues of 2-{4-[2-cyano-2-(5-methyl-1H-benzimidazol-2-yl)vinyl]phenoxy}acetamide for improved efficacy and reduced toxicity.
Conclusion
In conclusion, 2-{4-[2-cyano-2-(5-methyl-1H-benzimidazol-2-yl)vinyl]phenoxy}acetamide is a novel compound that has shown promise in various scientific research applications, including cancer treatment and anti-inflammatory therapy. While its mechanism of action is not fully understood, further research on 2-{4-[2-cyano-2-(5-methyl-1H-benzimidazol-2-yl)vinyl]phenoxy}acetamide could lead to the development of new treatments for a variety of diseases.
Synthesis Methods
2-{4-[2-cyano-2-(5-methyl-1H-benzimidazol-2-yl)vinyl]phenoxy}acetamide can be synthesized through a multistep process involving the reaction of 2-cyano-2-(5-methyl-1H-benzimidazol-2-yl)vinyl bromide with 4-hydroxyphenylacetic acid in the presence of a base catalyst. The resulting product is then purified through column chromatography to obtain pure 2-{4-[2-cyano-2-(5-methyl-1H-benzimidazol-2-yl)vinyl]phenoxy}acetamide.
properties
IUPAC Name |
2-[4-[(Z)-2-cyano-2-(6-methyl-1H-benzimidazol-2-yl)ethenyl]phenoxy]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2/c1-12-2-7-16-17(8-12)23-19(22-16)14(10-20)9-13-3-5-15(6-4-13)25-11-18(21)24/h2-9H,11H2,1H3,(H2,21,24)(H,22,23)/b14-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKPDLOKDYPBOAW-ZROIWOOFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C(=CC3=CC=C(C=C3)OCC(=O)N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)N=C(N2)/C(=C\C3=CC=C(C=C3)OCC(=O)N)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{4-[(Z)-2-cyano-2-(5-methyl-1H-benzimidazol-2-yl)ethenyl]phenoxy}acetamide |
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